molecular formula C15H15N3O3S B2676332 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine CAS No. 1705918-16-6

2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine

Cat. No.: B2676332
CAS No.: 1705918-16-6
M. Wt: 317.36
InChI Key: ZCSYCHAKDVOYNY-UHFFFAOYSA-N
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Description

2-[3-(Benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine is a synthetic chemical reagent that incorporates two pharmaceutically significant heterocyclic systems: a pyrazine ring and a benzenesulfonyl-substituted pyrrolidine. The pyrrolidine ring is a versatile saturated scaffold widely used in medicinal chemistry for its three-dimensional coverage and ability to influence the stereochemistry and physicochemical properties of drug candidates . Its non-planar structure allows for efficient exploration of pharmacophore space, often contributing to improved solubility and target selectivity . The benzenesulfonyl group is a common motif that can be found in various bioactive compounds and is known to participate in key interactions with biological targets. The pyrazine heterocycle is a nitrogen-containing ring system that serves as a core structure in compounds investigated for a range of biological activities. It is a key scaffold in molecules studied as kinase inhibitors and adenosine receptor antagonists, highlighting its relevance in therapeutic development . The specific molecular architecture of this reagent, fusing these distinct moieties, makes it a valuable intermediate for researchers working in drug discovery and organic synthesis. It is primarily intended for the design and synthesis of novel compounds for biochemical screening and the development of structure-activity relationships (SAR). This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15(14-10-16-7-8-17-14)18-9-6-13(11-18)22(20,21)12-4-2-1-3-5-12/h1-5,7-8,10,13H,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSYCHAKDVOYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of N-substituted piperidines to form pyrrolidine-2-carbaldehyde, which is then converted to the desired compound through a series of reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzenesulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzenesulfonyl group can enhance the compound’s binding affinity to its targets, while the pyrazine ring can participate in various chemical reactions within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a family of pyrazine derivatives with pyrrolidine-based substituents. Key structural analogs include:

Compound Name Substituent at Pyrrolidine-3-Position Key Functional Groups Molecular Weight Notable Properties/Applications
2-[3-(Benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine Benzenesulfonyl Sulfonyl, carbonyl ~373.4 g/mol Electron-deficient, redox-active ligand
2-{3-[2-(2-Fluorophenoxy)ethyl]pyrrolidine-1-carbonyl}pyrazine 2-(2-Fluorophenoxy)ethyl Ether, fluorophenyl ~385.4 g/mol Enhanced lipophilicity; potential CNS activity
2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine 4-cyclopropyl-triazole Triazole, cyclopropyl ~284.3 g/mol Click chemistry applications; metal coordination
2-Methoxy-3-(1-methylpropyl)pyrazine Methoxy, branched alkyl Methoxy, sec-butyl ~166.2 g/mol Flavoring agent; low redox activity

Electrochemical and Photophysical Properties

  • Electron-Withdrawing Effects : The benzenesulfonyl group in the target compound intensifies electron deficiency compared to analogs with neutral (e.g., alkyl) or electron-donating (e.g., methoxy) groups. This enhances its redox activity and suitability as a ligand in luminescent lanthanide complexes .
  • Redox Potential: Pyrazine derivatives with electron-withdrawing substituents (e.g., sulfonyl, triazole) exhibit lower reduction potentials, favoring applications in catalysis and optoelectronics. For example, pyrazinyl-tetrazolate complexes show distinct electrochemical behavior compared to pyridyl analogs due to stronger electron withdrawal .
  • Luminescence: Complexes with pyrazine ligands often exhibit tunable emission properties. The target compound’s sulfonyl group may stabilize excited states, contrasting with non-emissive analogs like 2-{3-[2-(2-fluorophenoxy)ethyl]pyrrolidine-1-carbonyl}pyrazine .

Coordination Chemistry

  • Ligand Behavior : The carbonyl and sulfonyl groups in the target compound enable chelation with transition metals and lanthanides. In contrast, triazole-substituted analogs (e.g., ) leverage nitrogen-rich motifs for stronger coordination, as seen in dinuclear ruthenium complexes .
  • Lanthanide Complexation : Pyrazine derivatives with polyacid ligands (e.g., tetrakis(acetic acid) groups) form stable luminescent complexes with Eu(III) and Tb(III). The target compound’s sulfonyl group may reduce water coordination, improving luminescence quantum yields compared to hydroxyl-bearing analogs .

Biological Activity

2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Pyrazine ring
  • Functional Groups : Benzenesulfonyl and pyrrolidine carbonyl substituents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biological pathways, influencing processes such as:

  • Signal Transduction : Interfering with cellular signaling pathways.
  • Gene Expression : Altering transcription factors or other regulatory proteins.
  • Metabolic Processes : Affecting metabolic enzymes involved in cellular metabolism.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Target/Effect Study Reference
Antitumor ActivityInhibition of cancer cell proliferation
Enzyme InhibitionFGFR (Fibroblast Growth Factor Receptor) inhibition
Antioxidant PropertiesScavenging free radicals

Antitumor Activity

A significant study evaluated the antitumor effects of this compound on various cancer cell lines. The compound demonstrated potent cytotoxicity against human pancreatic cancer (Patu8988) and human gastric cancer (SGC7901) cells. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

Research on the compound's role as an FGFR inhibitor revealed that it effectively reduced FGFR activity in vitro. This inhibition was associated with decreased cell proliferation in FGFR-dependent cancer cell lines, indicating its potential utility in targeted cancer therapies.

Antioxidant Properties

In another study, the antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

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